2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide 2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13640204
InChI: InChI=1S/C16H24BNO4/c1-11-9-12(7-8-13(11)18-14(19)10-20-6)17-21-15(2,3)16(4,5)22-17/h7-9H,10H2,1-6H3,(H,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)C
Molecular Formula: C16H24BNO4
Molecular Weight: 305.2 g/mol

2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC13640204

Molecular Formula: C16H24BNO4

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide -

Specification

Molecular Formula C16H24BNO4
Molecular Weight 305.2 g/mol
IUPAC Name 2-methoxy-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C16H24BNO4/c1-11-9-12(7-8-13(11)18-14(19)10-20-6)17-21-15(2,3)16(4,5)22-17/h7-9H,10H2,1-6H3,(H,18,19)
Standard InChI Key HIVGMYHVIUGLJK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)C

Introduction

2-Methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a complex organic compound that has garnered attention in the field of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This compound serves as a valuable intermediate in the synthesis of more complex molecules, leveraging its unique structural features to facilitate chemical transformations.

Synthesis and Applications

The synthesis of 2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves multiple steps in organic synthesis, often requiring careful control of reaction conditions to achieve the desired product. This compound is particularly useful in palladium-catalyzed cross-coupling reactions, where it acts as a ligand or intermediate to facilitate the formation of carbon-carbon bonds between different organic fragments .

Future Perspectives

Given its utility in organic synthesis, further research into the applications of 2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide could explore its potential in synthesizing novel pharmaceuticals or materials. The development of more efficient synthesis methods and the exploration of its reactivity in various chemical environments could enhance its utility in cross-coupling reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator